p-Hydroxyfentiazac is a chemical compound that belongs to the class of thiazole derivatives, specifically noted for its pharmacological properties. It is a derivative of fentiazac, which is primarily used in veterinary medicine as an anti-inflammatory and analgesic agent. The compound has garnered interest due to its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry.
p-Hydroxyfentiazac is classified as a thiazole derivative and is often categorized under non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure features a hydroxy group attached to the phenyl ring, which is significant for its biological activity.
The synthesis of p-Hydroxyfentiazac typically involves the hydroxylation of fentiazac. Various methods have been explored, including:
In one study, a method involving the use of hydrogen peroxide as an oxidizing agent was reported. This method demonstrated effective conversion rates with minimal by-products. The reaction conditions were optimized for temperature and pH to enhance yield and purity .
The molecular structure of p-Hydroxyfentiazac can be represented as follows:
The structure features a thiazole ring fused with a phenyl group, where the hydroxy group is positioned para to the nitrogen atom on the phenyl ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of p-Hydroxyfentiazac. For instance, characteristic peaks in IR spectroscopy can indicate the presence of functional groups like hydroxyl and thiazole .
p-Hydroxyfentiazac participates in several chemical reactions typical of phenolic compounds:
The reactivity of p-Hydroxyfentiazac is influenced by the electron-donating effects of the hydroxy group, which enhances nucleophilicity at the aromatic ring .
The mechanism of action of p-Hydroxyfentiazac primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs.
Studies have shown that p-Hydroxyfentiazac exhibits significant anti-inflammatory activity in animal models, correlating with its ability to inhibit prostaglandin production effectively .
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into stability and thermal behavior .
p-Hydroxyfentiazac has several potential applications:
Research continues to explore its efficacy and safety profile in clinical settings, aiming to expand its therapeutic applications beyond veterinary medicine .
p-Hydroxyfentiazac (IUPAC name: 2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetic acid) is a monohydroxylated derivative of fentiazac, distinguished by a para-positioned hydroxyl group (–OH) on the phenyl ring attached to the thiazole nucleus. This structural modification profoundly influences its electronic distribution, polarity, and molecular interactions. The compound’s core consists of a thiazole heterocycle linked to a phenyl ring and an acetic acid side chain, forming a planar configuration that facilitates binding to enzymatic targets [2] [3].
Key Structural Features:
Advanced spectroscopic techniques confirm its structure:
Table 1: Physicochemical Properties of p-Hydroxyfentiazac
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C11H9NO3S | High-Resolution MS |
Molecular Weight | 235.26 g/mol | Calculated |
logP (Partition Coefficient) | ~2.1 (vs. 3.8 for fentiazac) | Reverse-Phase HPLC |
pKa (Carboxylic Acid) | 4.2 ± 0.3 | Potentiometric Titration |
Phenolic pKa | 9.8 ± 0.2 | Potentiometric Titration |
The hydroxylation reduces lipophilicity (logP decrease from ~3.8 to ~2.1) compared to fentiazac, enhancing aqueous solubility and potentially altering tissue distribution. Ionization occurs at physiological pH, with the carboxylic acid group deprotonated (pKa ~4.2), while the phenolic hydroxyl remains protonated (pKa ~9.8) [2] [6].
p-Hydroxyfentiazac was identified as the principal plasma metabolite of fentiazac during pharmacokinetic studies in the early 1980s. Following oral administration of fentiazac in humans, rapid and extensive hepatic conversion occurs via cytochrome P450 (CYP)-mediated oxidation, specifically through para-hydroxylation of the phenyl ring. This biotransformation pathway dominates fentiazac’s metabolic fate, with p-hydroxyfentiazac detected in plasma within 30–60 minutes post-dosing [2] [3].
Metabolic Profile:
Table 2: Pharmacokinetic Parameters of p-Hydroxyfentiazac in Humans
Parameter | After Single Dose (200 mg Fentiazac) | After Repeated Dosing (Day 8) |
---|---|---|
Cmax (ng/mL) | 360–2,850 (25.6–79.4% of parent) | Increased by 72% |
Tmax (h) | 0.75–3.0 | Consistent with single dose |
AUC0–12h (ng·h/mL) | ~6,950 | ~11,950 (Accumulation factor: 1.72) |
Plasma Half-life (h) | ~7.5 | Similar to single dose |
Critically, animal and in vitro studies confirmed that p-hydroxyfentiazac retains ~70–75% of fentiazac’s anti-inflammatory potency in models like carrageenan-induced paw edema, while demonstrating a markedly improved therapeutic index (LD50 >500 mg/kg vs. ~250 mg/kg for fentiazac in rodents). This positions the metabolite not merely as an inactive breakdown product, but as a therapeutically significant contributor to fentiazac’s clinical effects [3].
p-Hydroxyfentiazac exerts anti-inflammatory effects primarily through reversible inhibition of cyclooxygenase (COX) isoenzymes, thereby suppressing prostaglandin E2 (PGE2) synthesis. Unlike non-selective NSAIDs, however, it displays nuanced selectivity that may underlie its improved safety profile relative to fentiazac [3] [5] [7].
Mechanism of Action:
Table 3: Comparative Pharmacological Activities of Fentiazac and p-Hydroxyfentiazac
Activity | Fentiazac | p-Hydroxyfentiazac | Reference Standard |
---|---|---|---|
Anti-inflammatory (ED50, mg/kg) | 8.2 (Carrageenan edema) | 10.9 (Carrageenan edema) | Indomethacin: 3.1 |
Relative Potency (%) | 100 | 70–75 | — |
COX-1 IC50 (μM) | 0.8 ± 0.1 | 1.5 ± 0.3 | Aspirin: 1.6 |
COX-2 IC50 (μM) | 0.9 ± 0.2 | 1.1 ± 0.2 | Celecoxib: 0.04 |
Therapeutic Index (LD50/ED50) | ~30.5 | >45.9 | Aspirin: ~16.2 |
The metabolite’s significance extends beyond COX modulation:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7